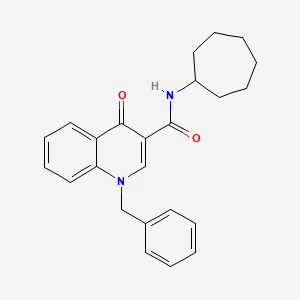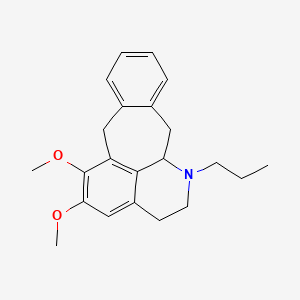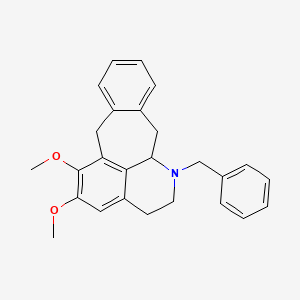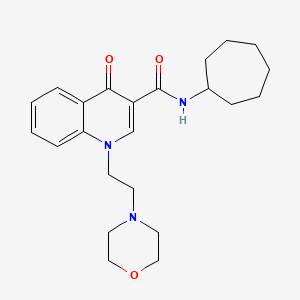
1-benzyl-N-cycloheptyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-cycloheptyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound belonging to the class of 4-oxoquinolines. These compounds are known for their biological and synthetic versatility, making them significant in medicinal chemistry . The presence of a carboxamide unit connected to carbon C-3 of the 4-oxoquinoline core is associated with various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-cycloheptyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves the regioselective ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide . This reaction occurs at the nitrogen of the oxoquinoline group, and DFT methods are employed to investigate the regiosselective ethylation reaction, evaluating its acid/base behavior and possible reaction paths .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves the use of green and efficient synthetic methodologies. These methods focus on the synthesis of quinolone derivatives bearing various functional groups .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-cycloheptyl-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, such as N-ethylation, occur regiosselectively at the nitrogen of the oxoquinoline group.
Common Reagents and Conditions
Common reagents used in these reactions include ethylene glycol, hydroxylamine, and hydroxylamine hydrochloride . The reaction conditions often involve specific temperatures and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various regioisomeric oxazoloquinolones and other quinolone derivatives .
Scientific Research Applications
1-benzyl-N-cycloheptyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-N-cycloheptyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are exerted through its ability to bind to and modulate the activity of various enzymes and receptors . The presence of the carboxamide unit and the oxoquinoline core plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A 4-oxoquinoline derivative used as an antibiotic.
Levofloxacin: Another 4-oxoquinoline derivative with antibacterial properties.
Uniqueness
1-benzyl-N-cycloheptyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific structural features, such as the benzyl and cycloheptyl groups, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C24H26N2O2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-benzyl-N-cycloheptyl-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H26N2O2/c27-23-20-14-8-9-15-22(20)26(16-18-10-4-3-5-11-18)17-21(23)24(28)25-19-12-6-1-2-7-13-19/h3-5,8-11,14-15,17,19H,1-2,6-7,12-13,16H2,(H,25,28) |
InChI Key |
VRAAPPPBWYVIIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![acetic acid (R)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester](/img/structure/B10793704.png)
![(S)-6-chloro-2-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10793710.png)

![6-Methyl-1,5,5a,6,7,8-hexahydro-6-aza-benzo[mno]aceanthrylen-1-ylamine](/img/structure/B10793723.png)
![(1R)-2-methyl-9-oxa-2-azapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-10-one](/img/structure/B10793727.png)
![docosanoic acid (R)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester](/img/structure/B10793741.png)
![(R)-10-Methyl-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B10793745.png)
![(R)-10-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B10793747.png)
![(R)-5,6,6a,7-Tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B10793751.png)

![2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B10793760.png)
![5-benzyl-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B10793778.png)

